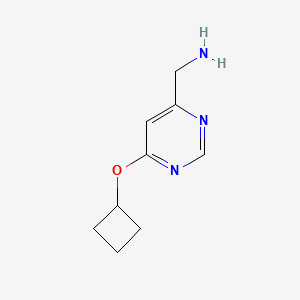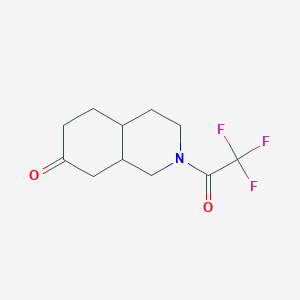
2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one is a useful research compound. Its molecular formula is C11H14F3NO2 and its molecular weight is 249.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
Trifluoroacetic anhydride has been identified as a mild reagent for rearranging heterocyclic N-oxides to the corresponding nuclear oxygenated heterocycles, showing the versatility of trifluoroacetyl compounds in synthetic chemistry (Daeniker & Druey, 1958). A novel one-pot synthesis method for 2-trifluoromethylquinazolin-4(3 H)-ones employs trifluoroacetic acid as an inexpensive CF3 source, illustrating the role of trifluoroacetyl derivatives in facilitating the synthesis of heterocyclic compounds with potential biological activity (Almeida et al., 2018).
Materials Science and Photophysics
The study of 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives reveals their pH-sensing properties, where the trifluoroacetyl group contributes to the photoinduced intramolecular electron transfer, showcasing the potential of trifluoroacetyl compounds in the development of fluorescent sensors (Chen et al., 2011).
Medicinal Chemistry and Bioactivity
The antimicrobial activity of 8-trifluoromethylquinoline based 1,2,3-triazoles demonstrates the bioactivity potential of compounds containing trifluoroacetyl derivatives. These compounds exhibit significant in vitro antimicrobial activity, highlighting the relevance of trifluoroacetyl compounds in drug discovery and development (Garudachari et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a trifluoroacetyl group have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s worth noting that trifluoroacetyl derivatives are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom .
Biochemical Pathways
Compounds with a trifluoroacetyl group are known to be involved in various biochemical reactions, including the synthesis of primary amines from halides by n-alkylation .
Result of Action
Trifluoroacetyl derivatives have been associated with various biological activities in the agrochemical and pharmaceutical industries .
Safety and Hazards
Future Directions
The study and application of fluorinated organic compounds, including those containing a trifluoroacetyl group, is a growing field in chemistry due to the unique properties of fluorine atoms . Future research could explore the potential uses of this compound in various areas such as medicinal chemistry or materials science.
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)15-4-3-7-1-2-9(16)5-8(7)6-15/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNOHZGYPQOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CCN(C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)
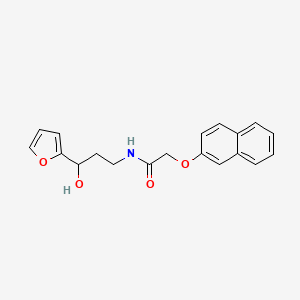
![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)
![2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2538194.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)
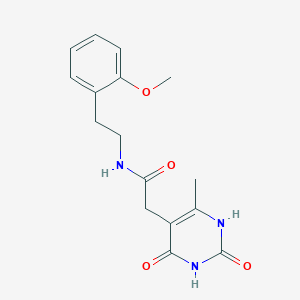
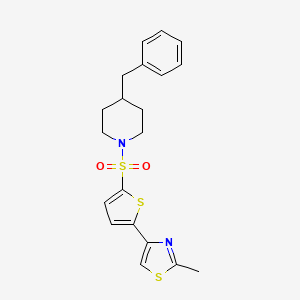
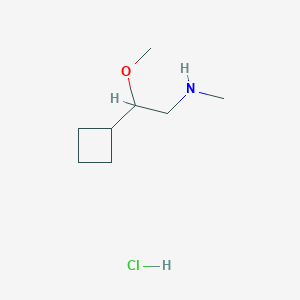

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)
